3-(4-fluorophenyl)-3-oxo-N,N,N-tripropylprop-1-en-1-aminium chloride
Overview
Description
3-(4-Fluorophenyl)-3-oxo-N,N,N-tripropylprop-1-en-1-aminium chloride is a chemical compound with a complex structure that includes a fluorophenyl group, an oxo group, and a tripropylammonium chloride moiety
Mechanism of Action
Target of Action
A similar compound, cp-320626, targets theGlycogen phosphorylase, muscle form in humans . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.
Pharmacokinetics
A compound with similar structure, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-3-oxo-N,N,N-tripropylprop-1-en-1-aminium chloride typically involves multiple steps, starting with the preparation of the fluorophenyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorophenyl group makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(4-Fluorophenyl)-3-oxo-N,N,N-tripropylprop-1-en-1-aminium chloride may be used as a fluorescent probe or a reagent in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of drugs that target specific biological pathways. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
4-Fluorocinnamic acid: Similar in structure but lacks the tripropylammonium chloride group.
3-(4-Fluorophenyl)propionic acid: Another related compound with a simpler structure.
Properties
IUPAC Name |
[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FNO.ClH/c1-4-12-20(13-5-2,14-6-3)15-11-18(21)16-7-9-17(19)10-8-16;/h7-11,15H,4-6,12-14H2,1-3H3;1H/q+1;/p-1/b15-11+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDJNRMYVQINAH-KRWCAOSLSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)C=CC(=O)C1=CC=C(C=C1)F.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[N+](CCC)(CCC)/C=C/C(=O)C1=CC=C(C=C1)F.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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